REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12].O>O1CCCC1>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:6][CH2:7][CH2:8][O:9][NH:10][C:11]([C:13]1[C:22]([NH:23][C:24]2[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][C:25]=2[Cl:31])=[C:21]([F:32])[C:16]2[N:17]=[CH:18][N:19]([CH3:20])[C:15]=2[CH:14]=1)=[O:12] |f:4.5|
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Name
|
|
Quantity
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1.52 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
62 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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before filtering
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Type
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CUSTOM
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Details
|
to remove any extraneous matter
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Type
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ADDITION
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Details
|
THF (150 ml) was then added to the mixture
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Type
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TEMPERATURE
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Details
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maintaining the temperature above 60° C
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Type
|
TEMPERATURE
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Details
|
The mixture was then cooled to 0-5° C. over approximately 2 hour
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Duration
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2 h
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Type
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FILTRATION
|
Details
|
The resulting slurry was filtered
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Type
|
WASH
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Details
|
washed with THF (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C. until a constant weight
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)O.OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mol | |
AMOUNT: MASS | 9.81 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 794.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |